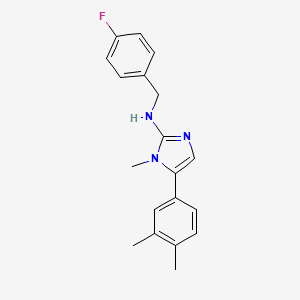![molecular formula C23H18N4O4 B15020857 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020857.png)
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-6-[(PYRIDIN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a pyrano[3,2-c]pyridine core structure.
Preparation Methods
The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-6-[(PYRIDIN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the use of palladium-catalyzed C-N cross-coupling reactions. The reaction conditions often involve the use of tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate as the base . Industrial production methods may vary but generally follow similar synthetic pathways with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-6-[(PYRIDIN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular targets, leading to the disruption of critical biological pathways. It has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . The molecular targets include tubulin, a key protein involved in cell division.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyrano[3,2-c]pyridine analogs. What sets 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-6-[(PYRIDIN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups that confer specific biological activities . Other similar compounds include:
Properties
Molecular Formula |
C23H18N4O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H18N4O4/c1-13-8-19-21(23(28)27(13)11-15-4-2-3-7-26-15)20(16(10-24)22(25)31-19)14-5-6-17-18(9-14)30-12-29-17/h2-9,20H,11-12,25H2,1H3 |
InChI Key |
JXQKAIXZGNUFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile](/img/structure/B15020776.png)
![6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020788.png)
![N'-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15020794.png)
![6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020798.png)
![(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15020806.png)

![3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15020821.png)
![2-(benzylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B15020830.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15020835.png)
![1-Methyl-2-oxo-2-phenylethyl 4-(1,3-dihydro-4-methyl-1,3-dioxo-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15020843.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15020849.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B15020855.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15020867.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020877.png)
